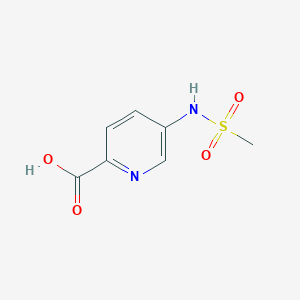
2-Carbamoylthiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carbamoyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, known for its aromaticity and significant reactivity due to the presence of the thiazole ring. The compound has garnered interest in various fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-carbamoyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with carbamoylating agents. One common method includes the reaction of 2-aminothiazole with carbon dioxide under high pressure and temperature to form the desired product. Another approach involves the use of thiourea and α-haloketones, followed by cyclization and subsequent functional group transformations to yield the final compound.
Industrial Production Methods
Industrial production of 2-carbamoyl-1,3-thiazole-5-carboxylic acid often employs large-scale batch reactors where the reactants are combined under controlled conditions. The process may involve the use of catalysts to enhance the reaction rate and yield. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Carbamoyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
2-Carbamoyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-carbamoyl-1,3-thiazole-5-carboxylic acid exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can lead to the disruption of biochemical pathways, ultimately affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminothiazole-5-carboxylic acid
- 4-Methyl-1,3-thiazole-5-carboxylic acid
- 2-(Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
2-Carbamoyl-1,3-thiazole-5-carboxylic acid is unique due to its specific functional groups that allow for a wide range of chemical modifications. This versatility makes it a valuable compound in the synthesis of various derivatives with potential biological activities.
Propriétés
Formule moléculaire |
C5H4N2O3S |
|---|---|
Poids moléculaire |
172.16 g/mol |
Nom IUPAC |
2-carbamoyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4N2O3S/c6-3(8)4-7-1-2(11-4)5(9)10/h1H,(H2,6,8)(H,9,10) |
Clé InChI |
OSTPWHDEBJXFBM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)C(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-nitrophenyl)methyl]Pyrrolidine](/img/structure/B15310153.png)
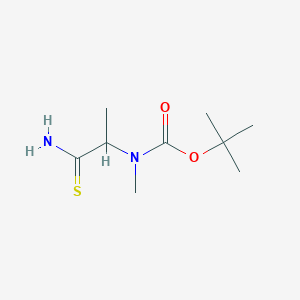

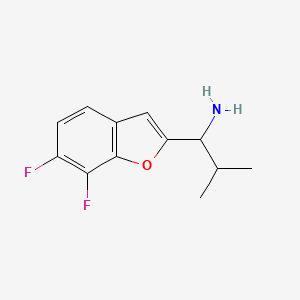
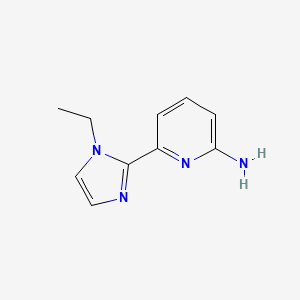
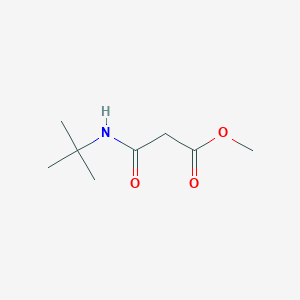
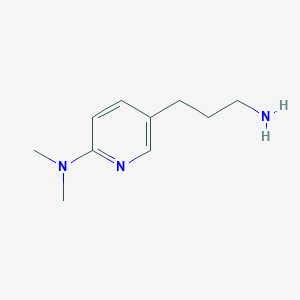
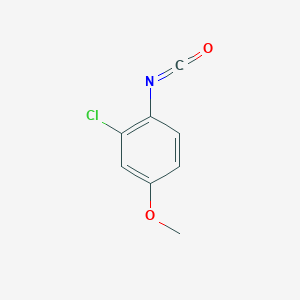

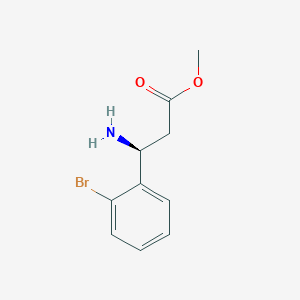
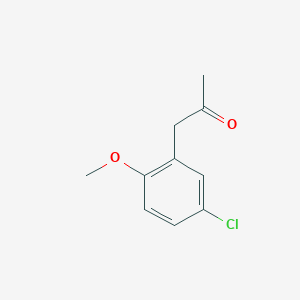
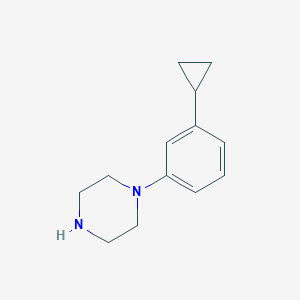
![Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15310212.png)
